molecular formula C27H24ClN3O2S B14948631 (2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B14948631
M. Wt: 490.0 g/mol
InChI Key: ZBVHPFWQDYGVPI-UHFFFAOYSA-N
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Description

(2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound characterized by its unique thiazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the phenylethyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, impacting the compound’s reactivity.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-BROMOPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE
  • (2E)-N-(3-FLUOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of (2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H24ClN3O2S

Molecular Weight

490.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-(2-phenylethylimino)-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C27H24ClN3O2S/c28-22-12-7-13-23(18-22)30-26(33)24-19-25(32)31(17-15-21-10-5-2-6-11-21)27(34-24)29-16-14-20-8-3-1-4-9-20/h1-13,18-19H,14-17H2,(H,30,33)

InChI Key

ZBVHPFWQDYGVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=C2N(C(=O)C=C(S2)C(=O)NC3=CC(=CC=C3)Cl)CCC4=CC=CC=C4

Origin of Product

United States

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